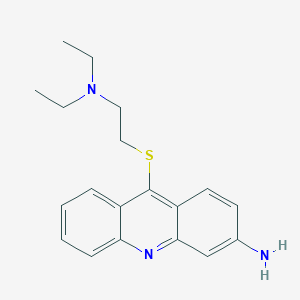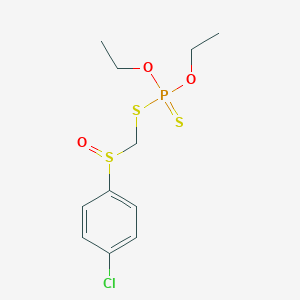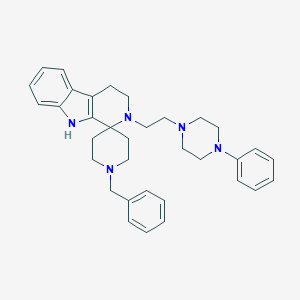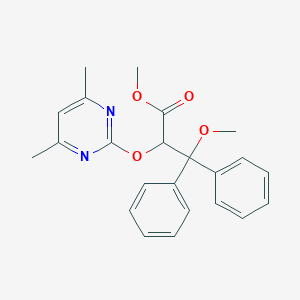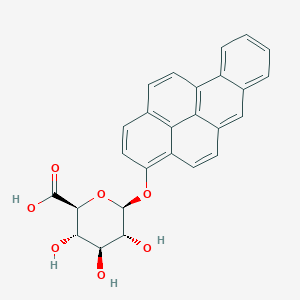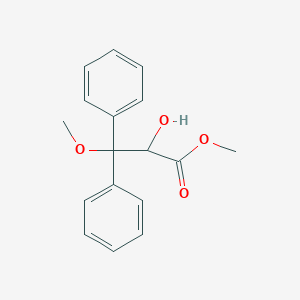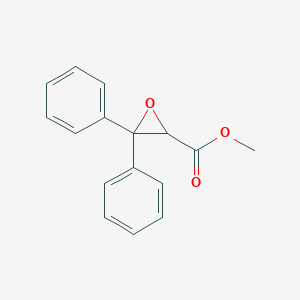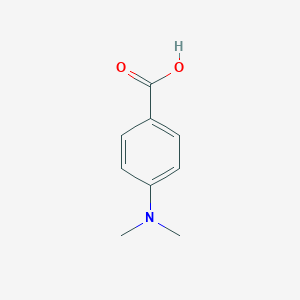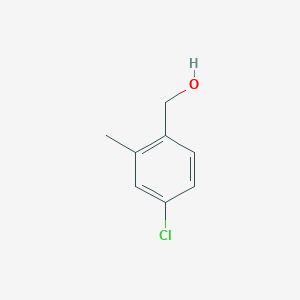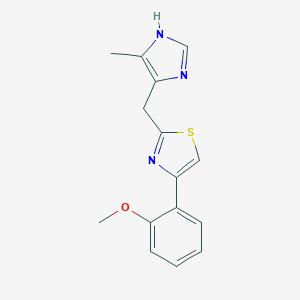
4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has a unique chemical structure that makes it suitable for use in different laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole has several scientific research applications due to its unique chemical properties. It has been used in the synthesis of various biologically active compounds, including antimicrobial agents, anti-inflammatory agents, and anticancer agents. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole is not fully understood. However, studies have shown that it interacts with specific targets in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole has several biochemical and physiological effects. It has been shown to possess antimicrobial activity against various strains of bacteria and fungi. This compound has also been studied for its anti-inflammatory properties and has shown promising results in inhibiting inflammation in various animal models. Additionally, this compound has been shown to have anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole in lab experiments is its unique chemical structure, which makes it suitable for use in various synthetic reactions. Additionally, this compound has several potential scientific research applications, making it an attractive target for further studies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with. Additionally, the synthesis of this compound can be challenging, requiring specific conditions and purification techniques.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole. One potential area of research is the development of new synthetic routes to this compound, which can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine, biology, and chemistry. Finally, exploring the potential use of this compound as a fluorescent probe for imaging applications is an exciting area of research with promising potential.
Synthesemethoden
The synthesis of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole involves the reaction of 2-((5-methyl-1H-imidazol-4-yl)methyl)thiazol-4-carbaldehyde with 2-methoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Eigenschaften
CAS-Nummer |
129486-32-4 |
|---|---|
Produktname |
4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole |
Molekularformel |
C15H15N3OS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
4-(2-methoxyphenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C15H15N3OS/c1-10-12(17-9-16-10)7-15-18-13(8-20-15)11-5-3-4-6-14(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
NADMOKMSPBJASV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |
Kanonische SMILES |
CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |
Andere CAS-Nummern |
129486-32-4 |
Synonyme |
4-(2-methoxyphenyl)-2-(4(5)-methyl-5(4)-imidazolylmethyl)thiazole MMIMT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)
